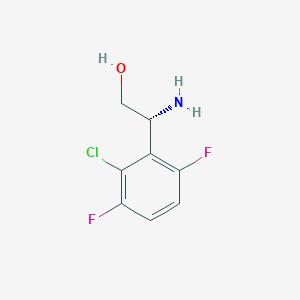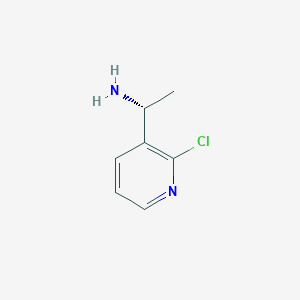
(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClF2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in the formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In the field of medicine, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be explored as a candidate for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- ®-2-Amino-2-(3,6-difluorophenyl)ethan-1-ol
- ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8ClF2NO |
|---|---|
Peso molecular |
207.60 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
Clave InChI |
DOSICJWIUSKCGF-LURJTMIESA-N |
SMILES isomérico |
C1=CC(=C(C(=C1F)[C@H](CO)N)Cl)F |
SMILES canónico |
C1=CC(=C(C(=C1F)C(CO)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
